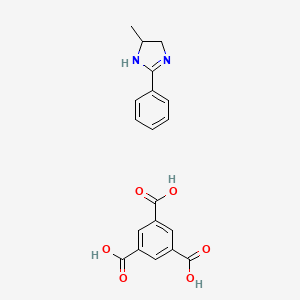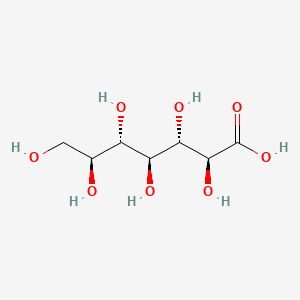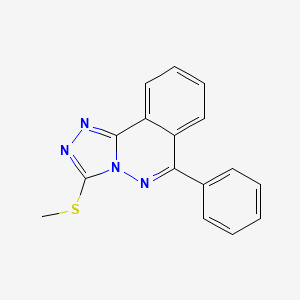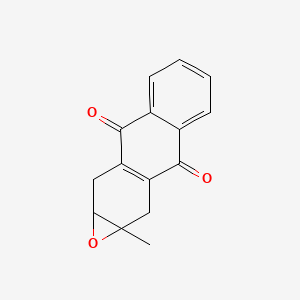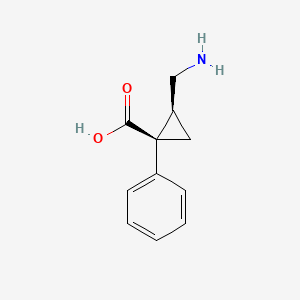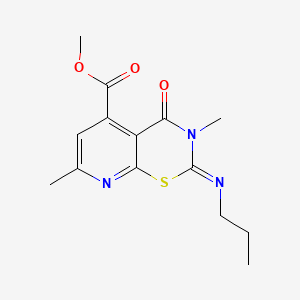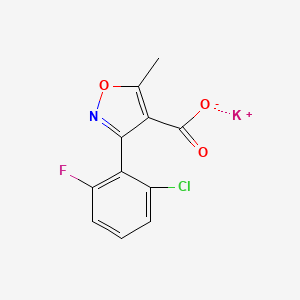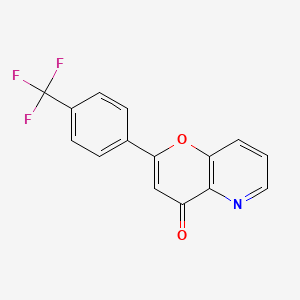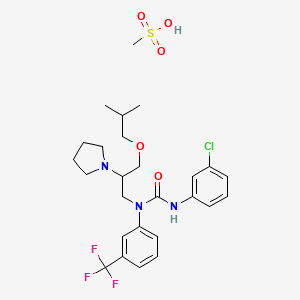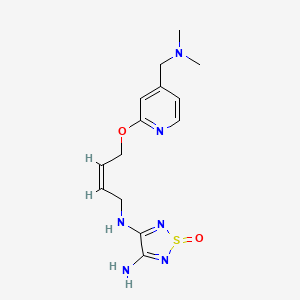
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-,1-oxide, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-,1-oxide, (Z)- is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-,1-oxide, (Z)- involves multiple steps, typically starting with the formation of the thiadiazole ring. Common synthetic routes include the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Aplicaciones Científicas De Investigación
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-,1-oxide, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various materials and chemicals due to its unique properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Detailed studies are often required to elucidate the precise mechanism of action .
Comparación Con Compuestos Similares
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-,1-oxide, (Z)- can be compared with other similar compounds, such as:
1,2,4-Thiadiazole-3,5-diamine: Another thiadiazole derivative with different substitution patterns and properties.
3,4-Diamino-1,2,5-thiadiazole: A related compound with similar core structure but different functional groups. The uniqueness of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-,1-oxide, (Z)- lies in its specific substitution pattern and the resulting properties, which make it suitable for various specialized applications .
Propiedades
Número CAS |
103922-41-4 |
|---|---|
Fórmula molecular |
C14H20N6O2S |
Peso molecular |
336.42 g/mol |
Nombre IUPAC |
3-N-[(Z)-4-[4-[(dimethylamino)methyl]pyridin-2-yl]oxybut-2-enyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C14H20N6O2S/c1-20(2)10-11-5-7-16-12(9-11)22-8-4-3-6-17-14-13(15)18-23(21)19-14/h3-5,7,9H,6,8,10H2,1-2H3,(H2,15,18)(H,17,19)/b4-3- |
Clave InChI |
SAMIQTGHBCEWFY-ARJAWSKDSA-N |
SMILES isomérico |
CN(C)CC1=CC(=NC=C1)OC/C=C\CNC2=NS(=O)N=C2N |
SMILES canónico |
CN(C)CC1=CC(=NC=C1)OCC=CCNC2=NS(=O)N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


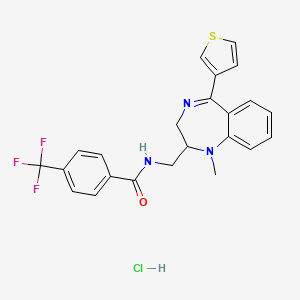
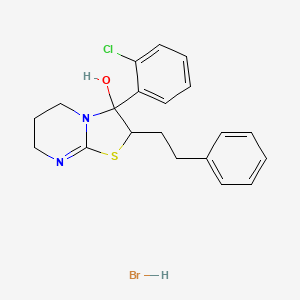
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
